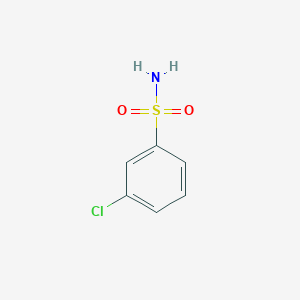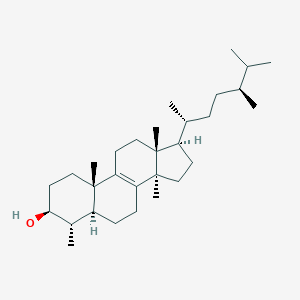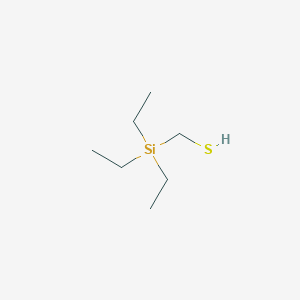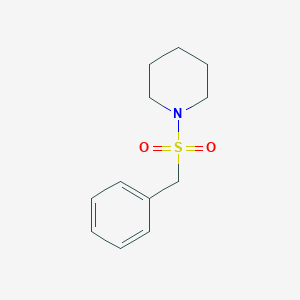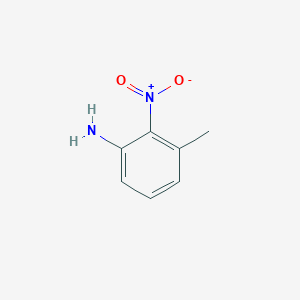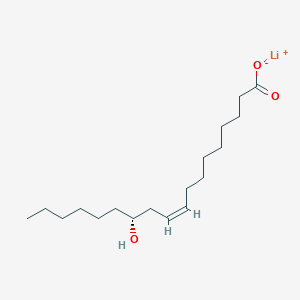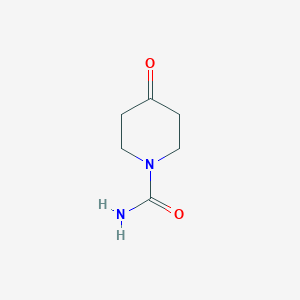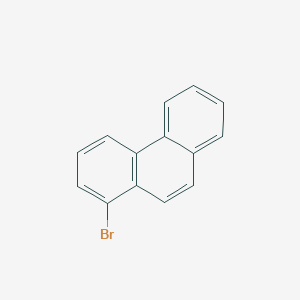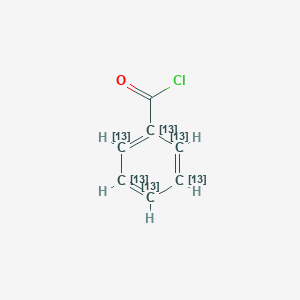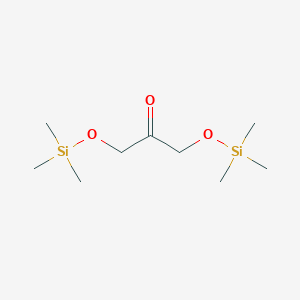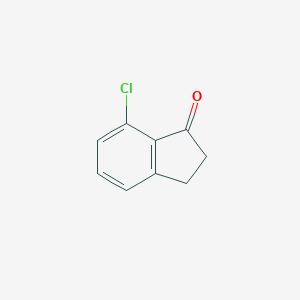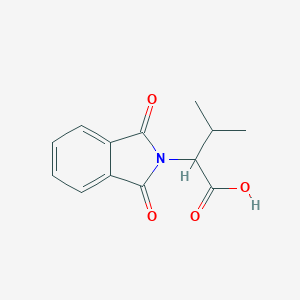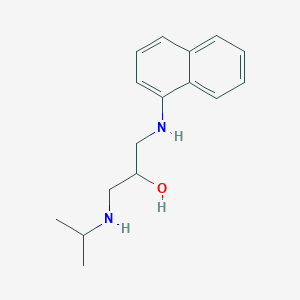
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol, also known as IPA-NAP, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other beta-adrenergic agonists on the body.
Wirkmechanismus
The mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other beta-adrenergic agonists on the body. By blocking these receptors, 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol can reduce the effects of these compounds, resulting in a decrease in heart rate, blood pressure, and anxiety.
Biochemische Und Physiologische Effekte
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure in animal models, as well as reduce anxiety in humans. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol for lab experiments is its specificity for beta-adrenergic receptors. This means that it can be used to study the effects of beta-adrenergic agonists on the body without interference from other compounds. However, one limitation of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol for these conditions. Another area of interest is its anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as arthritis and asthma. Finally, more research is needed to fully understand the mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol and its effects on other receptors in the body.
Conclusion
In conclusion, 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol is a promising compound for scientific research. Its specificity for beta-adrenergic receptors makes it useful for studying the effects of beta-adrenergic agonists on the body, and its potential applications in the treatment of cardiovascular diseases and anxiety disorders make it an important area of research. Future studies are needed to fully understand the mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This process has been optimized to produce high yields of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol with high purity.
Wissenschaftliche Forschungsanwendungen
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including reducing heart rate, decreasing blood pressure, and reducing anxiety. These effects make it a promising candidate for the treatment of cardiovascular diseases and anxiety disorders.
Eigenschaften
CAS-Nummer |
19343-23-8 |
|---|---|
Produktname |
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol |
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylamino)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H22N2O/c1-12(2)17-10-14(19)11-18-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-19H,10-11H2,1-2H3 |
InChI-Schlüssel |
LEPJVGQNQBQHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CNC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(CNC1=CC=CC2=CC=CC=C21)O |
Synonyme |
BDGJ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




